molecular formula C18H16N2O2 B8558496 Ethyl 2-(isoquinolin-7-ylamino)benzoate

Ethyl 2-(isoquinolin-7-ylamino)benzoate

Cat. No.: B8558496
M. Wt: 292.3 g/mol
InChI Key: PDPFLDKCECLVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoquinolin-7-ylamino)benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid derivatives under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with ethanol in the presence of a catalyst such as sulfuric acid to form benzoic acid ethyl ester. This ester is then reacted with isoquinoline derivatives to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoquinolin-7-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 2-(isoquinolin-7-ylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(isoquinolin-7-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isoquinolin-7-ylamino)-benzoic acid methyl ester
  • 2-(Isoquinolin-7-ylamino)-benzoic acid propyl ester
  • 2-(Isoquinolin-7-ylamino)-benzoic acid butyl ester

Uniqueness

Ethyl 2-(isoquinolin-7-ylamino)benzoate is unique due to its specific ester group, which can influence its reactivity and properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 2-(isoquinolin-7-ylamino)benzoate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-5-3-4-6-17(16)20-15-8-7-13-9-10-19-12-14(13)11-15/h3-12,20H,2H2,1H3

InChI Key

PDPFLDKCECLVAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-benzoic acid ethyl ester (458 mg, 2.0 mmol), 7-aminoisoquinoline (144 mg, 1.0 mmol), Pd(OAc)2 (11 mg), BINAP (30 mg) and K2CO3 (414 mg) in 1 mL of toluene in a sealed tube was stirred for 16 h at 105° C. The reaction mixture was then allowed to cool to RT, diluted with 20 ml of CH2Cl2, filtered through a Celite® packed funnel and concentrated under reduced pressure. The concentrate was purified by flash column chromatography. The titled compound was obtained as oil. MS (ES+): 293.3 (M+H)+. Calc'd for C18H16N2O2—292.
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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